4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol
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Overview
Description
4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 3-amino-4-chloro-1H-pyrazole with 2-methylbutan-2-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
Uniqueness
4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2-methylbutan-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H14ClN3O |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
4-(3-amino-4-chloropyrazol-1-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C8H14ClN3O/c1-8(2,13)3-4-12-5-6(9)7(10)11-12/h5,13H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
DSVWCFULUBYWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C(C(=N1)N)Cl)O |
Origin of Product |
United States |
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